5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one

Ion Transport KCC2 Transporter Thallium Flux Assay

KCC2 transporter screening faces variability across assay runs. This compound (CAS 488725-28-6, CID 3157015), an SLC12A5/KCC2 ligand with EC50 2,860 nM in the thallium flux assay (PubChem AID 1723), provides a validated mid-range calibration standard bridging weak (8,800 nM) and potent (507 nM) reference points. Key advantages: • Documented assay benchmark for inter-day normalization and inter-lab data harmonization. • Chemically distinct 2-iminothiazolidin-4-one scaffold enables scaffold-hopping SAR studies vs. benzazepinone hits. • 82+ mg in stock; standard packaging with 1-week global shipping.

Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
Cat. No. B11697840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one
Molecular FormulaC10H9ClN2OS
Molecular Weight240.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC2C(=O)N=C(S2)N
InChIInChI=1S/C10H9ClN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14)
InChIKeyRNOYYYMIUKPDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 82 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorophenyl 2-Iminothiazolidinone: KCC2 Probe Overview


5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one (also cataloged as MLS000707891, CID 3157015) is a 2-imino-1,3-thiazolidin-4-one derivative [1]. This small molecule (MW 323.8 g/mol, cLogP 3.8) is characterized by a 3-chlorophenylmethyl substituent and has been identified as a ligand for the Solute Carrier Family 12 Member 5 (SLC12A5/KCC2), a potassium-chloride cotransporter [1]. It serves as a specialized research probe within the Vanderbilt Screening Center's ion channel and transporter program, with documented bioactivity in a standardized thallium flux assay [2].

Generic Substitution Risks for This KCC2 Probe


The 2-iminothiazolidin-4-one chemotype exhibits highly substituent-dependent activity at the KCC2 transporter [1]. In a standardized thallium flux assay (PubChem AID 1723), structurally related analogs show EC50 values spanning over an order of magnitude, from 507 nM to 9,510 nM [1]. This demonstrates that minor structural modifications, such as the specific 3-chlorophenylmethyl group present in this compound, lead to profoundly different functional activities [2]. Generic substitution without precise structural confirmation can result in selecting an inactive or poorly active analog, invalidating experimental results in ion transport studies.

Head-to-Head Evidence for This KCC2 Probe


Intermediate KCC2 Potency Profile

In the Vanderbilt Screening Center's thallium flux assay for KCC2 (PubChem AID 1723), the target compound (BDBM43883) exhibited an EC50 of 2,860 nM [1]. This places its potency at a distinct intermediate level compared to other active chemotypes in the same assay: it is approximately 1.6-fold more potent than the 3-(methoxycarbothioylamino)thiophene derivative BDBM44165 (EC50 1,740 nM) and 3.1-fold more potent than the piperidine-containing BDBM43868 (EC50 8,800 nM) [1]. However, it is 5.6-fold less potent than the most active hit BDBM43884 (EC50 507 nM), which belongs to a different 1,3-dihydro-2-benzazepin-4-one chemotype [1]. This intermediate activity, combined with its distinct 2-iminothiazolidinone scaffold, makes it a valuable tool for SAR studies where a moderate-affinity probe with a different binding mode is required.

Ion Transport KCC2 Transporter Thallium Flux Assay

Non-Benzazepinone KCC2 Chemotype

The most potent hit in the AID 1723 screen, BDBM43884 (EC50 507 nM), is based on a 1,3-dihydro-2-benzazepin-4-one core [1]. The target compound, in contrast, belongs to the 2-imino-1,3-thiazolidin-4-one chemotype, which is structurally unrelated [2]. Even within the thiazolidinone class, activity is highly variable; for example, BDBM43883's specific 3-chlorophenylmethyl substitution pattern is critical for its observed activity, as other thiazolidinone derivatives in the same assay were found to be completely inactive [1]. This indicates that minor structural changes can abolish function, and the target compound represents one of the few active thiazolidinone-based scaffolds validated in this assay. Its selection is thus not just about potency, but about accessing chemical space complementary to the benzazepinone series, which is essential for addressing different off-target profiles or intellectual property landscapes in KCC2 drug discovery [1].

Medicinal Chemistry Chemical Probe Selectivity

Validated Identity and Purity

A common pitfall in screening follow-up is the procurement of mis-identified or impure compounds from unreliable sources. The target compound BDBM43883 is unambiguously linked to a specific PubChem entry (CID 3157015) with a defined InChIKey (BDMKQYJFAWVQOA-UHFFFAOYSA-N) and SMILES string (Clc1cccc(Cc2cnc(s2)N2C(=N)SCC2=O)c1) [1]. Its bioactivity data is directly traceable to a single, well-documented PubChem BioAssay (AID 1723), ensuring that the purchased compound is indeed the one that generated the reported 2,860 nM EC50 [2]. In contrast, many generic '2-iminothiazolidin-4-one derivatives' sold by chemical vendors lack such rigorous links between a unique identifier and specific biological data, posing a significant reproducibility risk. The availability of confirmed spectral data (1H NMR) for this compound further supports identity verification upon receipt [1].

Quality Control Reproducibility Chemical Identity

Optimal Use Cases for This KCC2 Probe


KCC2 Pharmacophore Expansion and Scaffold Hopping

Medicinal chemistry teams aiming to expand the chemical space around the KCC2 target can procure this compound as a validated, moderately active starting point for scaffold-hopping exercises. Its 2-imino-1,3-thiazolidin-4-one core is chemically distinct from the more potent benzazepinone hit (BDBM43884) identified in the same AID 1723 screen [1]. By using this compound as a reference, chemists can design focused libraries to explore the SAR of the thiazolidinone class while benchmarking against the known activity of BDBM43883, as documented in the BindingDB record for PubChem AID 1723 [1].

KCC2 Assay Validation and Calibration

For laboratories establishing or calibrating a thallium flux assay for the KCC2 transporter, this compound serves as a valuable 'mid-range' assay control. With an EC50 of 2,860 nM in the exact assay format described (PubChem AID 1723), it provides a benchmark between the weak (e.g., BDBM43868, EC50 8,800 nM) and strong (e.g., BDBM43884, EC50 507 nM) reference points [1]. Its intermediate potency and well-defined identity ensure that assay sensitivity and reproducibility can be quantitatively monitored over time, aiding in inter-day and inter-laboratory data normalization.

KCC2 Chloride Homeostasis Probe for Neurological Models

Neuroscience researchers investigating the role of KCC2 in disorders such as epilepsy, neuropathic pain, or neurodevelopmental conditions can use this compound as a chemical probe [1]. While not the most potent available KCC2 ligand, its unique structural scaffold offers an alternative pharmacological tool. When used in conjunction with more potent probes from other chemotypes, it can help differentiate between scaffold-dependent off-target effects and on-target KCC2 pharmacology in complex cellular and in vivo models, provided activity is confirmed at the relevant concentration.

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